molecular formula C11H22O B11964744 4-Methyl-5-decanone CAS No. 90207-25-3

4-Methyl-5-decanone

Cat. No.: B11964744
CAS No.: 90207-25-3
M. Wt: 170.29 g/mol
InChI Key: PIUWBTOTJSRZPB-UHFFFAOYSA-N
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Description

4-Methyl-5-decanone is an organic compound with the molecular formula C11H22O It is a methyl ketone, characterized by the presence of a methyl group attached to the fifth carbon of a decanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-5-decanone can be synthesized through several methods. One common approach involves the alkylation of acetone derivatives. Another method includes the oxidation of corresponding alcohols using oxidizing agents like chromium trioxide or potassium permanganate .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes involving palladium or other transition metals. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-decanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction reactions typically yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the methyl group.

Scientific Research Applications

4-Methyl-5-decanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4-Methyl-5-decanone involves its interaction with various molecular targets. In reduction reactions, for example, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols . The pathways involved in these reactions are influenced by the nature of the reagents and the reaction conditions.

Comparison with Similar Compounds

  • 2-Methyl-3-decanone
  • 2-Methyl-4-undecanone
  • 7-Ethyl-2-methyl-4-undecanone
  • 5-Methyl-1-phenyl-3-hexanone

Comparison: 4-Methyl-5-decanone is unique due to its specific structural configuration, which imparts distinct chemical properties.

Properties

CAS No.

90207-25-3

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4-methyldecan-5-one

InChI

InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h10H,4-9H2,1-3H3

InChI Key

PIUWBTOTJSRZPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(C)CCC

Origin of Product

United States

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